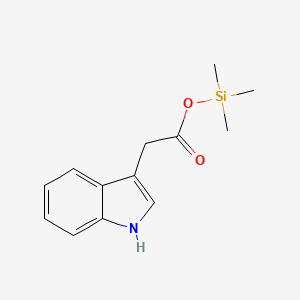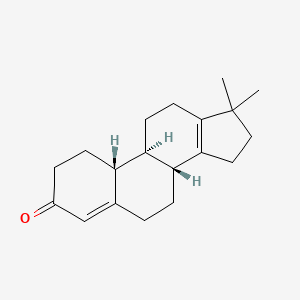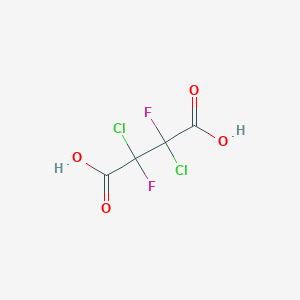
2,3-Dichloro-2,3-difluorobutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2,3-difluorobutanedioic acid is an organic compound with the molecular formula C4H2Cl2F2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-difluorobutanedioic acid typically involves the halogenation of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
2,3-Dichloro-2,3-difluorobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,3-Dichloro-2,3-difluorobutanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-dichloro-2,3-difluorobutanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
2,3-Dichlorobutanedioic acid: Similar structure but lacks fluorine atoms.
2,3-Difluorobutanedioic acid: Similar structure but lacks chlorine atoms.
2,3-Dichloro-2-fluorobutanedioic acid: Contains both chlorine and fluorine but in different proportions.
Uniqueness
2,3-Dichloro-2,3-difluorobutanedioic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
特性
CAS番号 |
377-34-4 |
|---|---|
分子式 |
C4H2Cl2F2O4 |
分子量 |
222.96 g/mol |
IUPAC名 |
2,3-dichloro-2,3-difluorobutanedioic acid |
InChI |
InChI=1S/C4H2Cl2F2O4/c5-3(7,1(9)10)4(6,8)2(11)12/h(H,9,10)(H,11,12) |
InChIキー |
DNNMVKPGIKEQGO-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(=O)O)(F)Cl)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


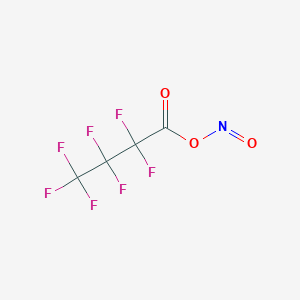
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
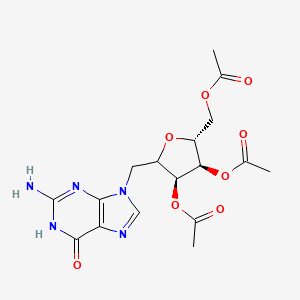
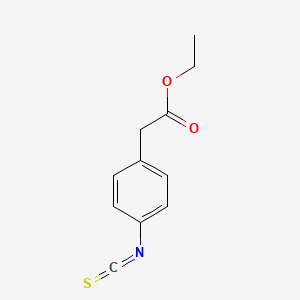
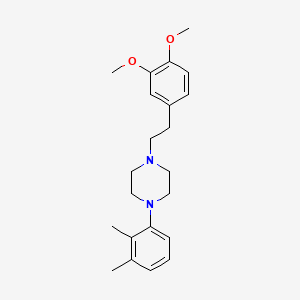
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
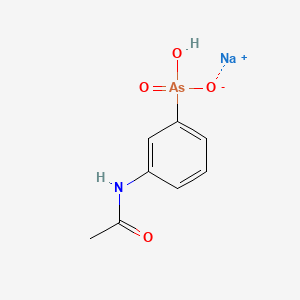
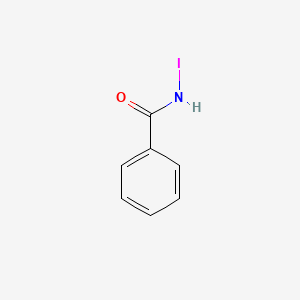
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

